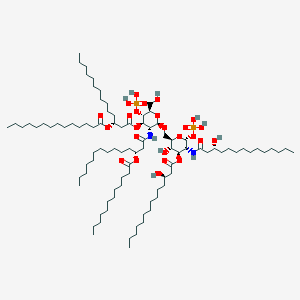

lipid A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lipid A (E. coli) is the glycolipid moiety of the lipopolysaccharide produced by E. coli. It has a role as an Escherichia coli metabolite. It is a this compound, a dodecanoate ester and a tetradecanoate ester. It is a conjugate acid of a this compound(4-) (E. coli).

This compound is the biologically active component of lipopolysaccharides. It shows strong endotoxic activity and exhibits immunogenic properties.

Wissenschaftliche Forschungsanwendungen

Lipidomics and Biomarkers in Schizophrenia

Lipidomics, a lipid-targeted metabolomics approach, has been utilized in scientific research on diseases like schizophrenia. This approach helps in understanding the roles of lipid molecular species in health and disease and supports the identification of potential biomarkers (Sethi et al., 2017).

Nanostructured Lipid-Based Films in Biotechnology

Research on lipid-based multilayered membranes on solid supports reveals new functionalities in biotechnology. These lipid films enable enhanced release of molecules and offer new applications in biosensors, drug delivery, and gene delivery (Kang et al., 2018).

Liposome Applications

Liposomes, consisting of one or more phospholipid bilayers, have been extensively used in various scientific disciplines. They are particularly important in delivering active molecules in clinical and other applications (Akbarzadeh et al., 2013).

Lipid Droplets in Yeast Research

Lipid droplets have gained attention for their roles in lipid homeostasis. Research in yeast has been instrumental in understanding the biogenesis and metabolism of lipid droplets, with implications for lipid-associated disorders and biotechnological applications (Radulovic et al., 2013).

Lipidomics in Disease Biomarker Discovery

Lipidomics has emerged as a key tool in lipid biochemistry, clinical biomarker discovery, disease diagnosis, and understanding disease pathology. This approach is crucial for insights into lipid functions and identifying biomarkers for preventive or therapeutic programs (Zhao et al., 2014).

Advancements in Lipidomics

Lipidomics, with its growing knowledge about lipid behavior, fuels hope in precision medicine. The application of lipidomics in large cohort studies and its integration in systems biology are pivotal for diagnosing and stratifying major human diseases (O’Donnell et al., 2019).

Lipid Nanoparticles in Vaccine Delivery

Lipid nanoparticles (LNPs) have gained prominence in delivering various therapeutics, including their critical role in mRNA vaccine delivery for diseases like COVID-19. LNPs' ability to encapsulate and deliver therapeutics specifically and effectively has broadened their applications in medical practice (Tenchov et al., 2021).

Computational Simulations in Lipid Bilayer Research

Computer simulations have become important in lipid bilayer research, helping in understanding processes across cell membranes. The complexity of biomembranes and their dynamic nature make simulations a crucial tool in biophysical and medical sciences (Galeazzi et al., 2015).

Eigenschaften

Molekularformel |

C94H178N2O25P2 |

|---|---|

Molekulargewicht |

1798.4 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1 |

InChI-Schlüssel |

GZQKNULLWNGMCW-PWQABINMSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Physikalische Beschreibung |

Solid |

Synonyme |

Lipid A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-5-nitropyrimidine-2,4-diamine](/img/structure/B1241350.png)

![N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline](/img/structure/B1241351.png)

![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide](/img/structure/B1241352.png)

![1-[1-Butyl-2-oxo-4-[3-(pyridin-3-ylmethoxy)phenyl]-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1241356.png)

![(4S)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indole-6-carboxamide](/img/structure/B1241360.png)

![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)

![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)